Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFVSISCZJXPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate (CAS 885949-93-9)
- Structure: Differs by a nitro (-NO₂) group at the 2-position instead of an amino (-NH₂) group.
- Properties : Molecular weight = 292.21 g/mol; melting point = 85–88°C; classified as an irritant .
- Key Differences: The nitro group increases electron-withdrawing effects, reducing basicity compared to the amino derivative. This substitution may alter solubility and reactivity in synthetic applications (e.g., nitro groups are often reduced to amines in subsequent steps).
Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate (CAS 1214793-21-1)
- Structure: Features a branched butanoate ester (3,3-dimethyl) and a nitro group.
- The butanoate ester (vs. propanoate) may enhance lipophilicity, affecting membrane permeability.
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate
- Structure: Contains 3,4-dichloroaniline, a trifluoromethyl group, and a propionylamino substituent.
- Properties: Molecular weight = 387.18 g/mol; ethyl ester (vs. methyl) may increase solubility in non-polar solvents .
- The propionylamino group adds a secondary amide, increasing hydrogen-bonding capacity.
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate
- Structure: Includes a pyridinyl substituent and a ketone group in the propanoate chain.
- Properties: Molecular weight ≈ 392 g/mol (LCMS: m/z 393 [M+H]+); synthesized via hydrazinolysis and nucleophilic addition .
- Key Differences: The ketone group increases electrophilicity, making it reactive toward nucleophiles.
Methyl-3-[(4-sulfamoylphenyl)amino]propanoate
- Structure : Substitutes -CF₃ with a sulfamoyl (-SO₂NH₂) group.
- Synthesis : Prepared via acid-catalyzed esterification .
- Key Differences : The sulfamoyl group enhances water solubility and hydrogen-bonding capacity, making it suitable for applications requiring polar interactions (e.g., enzyme inhibition).
Research Implications
- Biological Activity: Amino derivatives (e.g., target compound) are more likely to engage in hydrogen bonding with biological targets, such as cholinesterase enzymes (). Nitro analogs may serve as prodrugs, requiring reduction to amines for activation.
- Synthetic Flexibility: The propanoate ester backbone allows modular modifications, as demonstrated in patents (–9) and synthesis of intermediates ().
- Physicochemical Tuning : Substituents like -CF₃, -Cl, or -SO₂NH₂ enable fine-tuning of logP, solubility, and metabolic stability for drug discovery .
Biological Activity
Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, with the CAS number 885949-99-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H13F3N2O2
- Molecular Weight : 262.23 g/mol
- Melting Point : 60-62 °C
- Purity : ≥95% .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound generally involves the reaction of appropriate aniline derivatives with methyl propanoate. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is crucial for their bioavailability and efficacy.
Table 1: Key Structural Features and Their Impacts on Biological Activity
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Amino Group | Enhances interaction with biological targets |
| Propanoate Moiety | May influence solubility and absorption properties |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for development as an anticancer agent .
Antimicrobial Activity
In vitro evaluations have shown that this compound exhibits antimicrobial properties. Studies reported that derivatives containing similar amino and trifluoromethyl groups displayed zones of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
Case Studies
- Case Study on Anticancer Properties :
- Antimicrobial Assessment :
Q & A
Q. What are the established synthetic routes for Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 2-amino-4-(trifluoromethyl)aniline with methyl 3-chloropropanoate derivatives. For example, in analogous syntheses (e.g., EP 4 374 877 A2), trifluoromethyl-substituted anilines react with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) under basic conditions (e.g., tripotassium phosphate) at room temperature . Optimization includes monitoring reaction progress via LCMS (e.g., m/z 407 [M+H]+) and HPLC (retention time: 0.81 minutes under SQD-FA05 conditions). Purification via ethyl acetate extraction and brine washing is typical .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 292.21) and purity .
- X-ray crystallography : For derivatives like Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate, crystal structures are resolved using Bruker SMART APEX CCD diffractometers. Parameters include space group , cell dimensions (e.g., ), and refinement via SHELX software () .
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines. This is observed in coupling reactions where 4-(trifluoromethyl)aniline derivatives react with methyl 3-chloropropanoate under mild conditions. Kinetic studies using NMR or in situ IR spectroscopy can track intermediate formation .
Q. What intermolecular interactions stabilize the crystal lattice of related methyl propanoate derivatives?
- Methodological Answer : Hydrogen bonding (e.g., C–H⋯O) and π-π stacking dominate. For example, in Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate, dihedral angles between aromatic rings (65.71° and 44.42°) and hydrogen-bond geometries (e.g., D–H⋯A distances of 2.50–2.70 Å) are critical for lattice stability . Refinement via SHELXL-2018 is recommended .
Q. How should researchers resolve discrepancies in synthetic yields or purity across different protocols?
- Methodological Answer :
- Analytical cross-validation : Use orthogonal methods (e.g., LCMS, NMR) to identify by-products .
- Reaction parameter screening : Vary solvents (e.g., DMF vs. THF), bases (e.g., KPO vs. NaH), and temperatures to optimize reproducibility .
- Column chromatography : Employ gradient elution (e.g., hexane/ethyl acetate) for challenging separations .
Q. What strategies are used to study the biological activity of trifluoromethyl-containing propanoate derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases, leveraging the compound’s stability under physiological pH .
- Metabolic stability studies : Use liver microsomes to assess resistance to hydrolysis, guided by the ester group’s lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
